molecular formula C14H20N2O B7492935 3-(3-Ethylanilino)azepan-2-one

3-(3-Ethylanilino)azepan-2-one

Cat. No.: B7492935
M. Wt: 232.32 g/mol
InChI Key: OPZOYFWVRBHYHZ-UHFFFAOYSA-N
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Description

3-(3-Ethylanilino)azepan-2-one is a seven-membered lactam (azepan-2-one) derivative substituted with a 3-ethylanilino group at the 3-position. Its molecular formula is inferred as C₁₃H₁₆N₂O (azepan-2-one core: C₆H₁₁NO + 3-ethylaniline: C₈H₁₁N), with a molecular weight of 216.28 g/mol. The compound’s structure enables reactivity at the lactam carbonyl and amine groups, facilitating modifications for drug discovery or material science applications .

Properties

IUPAC Name

3-(3-ethylanilino)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-11-6-5-7-12(10-11)16-13-8-3-4-9-15-14(13)17/h5-7,10,13,16H,2-4,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZOYFWVRBHYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2CCCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylanilino)azepan-2-one typically involves the reaction of 3-ethylaniline with azepan-2-one under specific conditions. One common method is the nucleophilic substitution reaction where 3-ethylaniline reacts with azepan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylanilino)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the anilino group, where nucleophiles such as halides or alkoxides replace the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the ethyl group.

Scientific Research Applications

3-(3-Ethylanilino)azepan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and composites.

Mechanism of Action

The mechanism of action of 3-(3-Ethylanilino)azepan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and applications among azepan-2-one analogues:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
3-(3-Ethylanilino)azepan-2-one 3-ethylanilino group at C3 C₁₃H₁₆N₂O 216.28 Pharmaceutical intermediate High lipophilicity; aromatic interactions
1-(3-Aminopropyl)azepan-2-one 3-aminopropyl chain at C1 C₉H₁₈N₂O 170.25 Peptide synthesis; heterocyclic building block Nucleophilic substitution reactivity
3-(Aminomethyl)azepan-2-one hydrochloride Aminomethyl at C3; hydrochloride salt C₇H₁₅ClN₂O 202.66 Discontinued (stability/synthesis issues) Enhanced solubility due to salt form
(R)-3-Amino-1-ethylhexahydro-2H-azepin-2-one Ethyl at C1; (R)-configuration C₉H₁₇N₃O 183.25 Antibiotic/peptide drug intermediates Stereospecific bioactivity

Physicochemical Properties

  • Lipophilicity: The ethylanilino derivative’s logP is higher than 3-(aminomethyl)azepan-2-one hydrochloride (due to aromatic vs. polar salt groups), favoring membrane permeability but reducing aqueous solubility.
  • Stability: Hydrochloride salts (e.g., 3-(aminomethyl)... hydrochloride) improve stability but face discontinuation challenges, suggesting synthesis complexities .

Research Findings and Challenges

  • Synthesis Limitations: Discontinuation of 3-(aminomethyl)azepan-2-one hydrochloride highlights scalability or purity challenges, urging optimized protocols for ethylanilino derivatives .

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